molecular formula C26H28F3N5O2 B11499832 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

Cat. No.: B11499832
M. Wt: 499.5 g/mol
InChI Key: DGAPBPNCAPQCNK-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine is a complex organic compound that combines several unique structural elements. The adamantane moiety provides rigidity and lipophilicity, while the furan and pyrazolo[1,5-A]pyrimidine rings contribute to its aromatic character and potential biological activity. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a promising candidate for various scientific applications.

Preparation Methods

The synthesis of 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves multiple steps, starting with the preparation of the individual building blocks. The adamantane derivative can be synthesized through Friedel-Crafts alkylation, while the furan and pyrazolo[1,5-A]pyrimidine rings are typically constructed via cyclization reactions. The final coupling step involves the reaction of these intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine .

Chemical Reactions Analysis

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-CPBA.

    Reduction: The pyrazolo[1,5-A]pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles like Grignard reagents.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The adamantane moiety enhances membrane permeability, while the pyrazolo[1,5-A]pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes. The trifluoromethyl group contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can be compared with similar compounds such as:

Properties

Molecular Formula

C26H28F3N5O2

Molecular Weight

499.5 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C26H28F3N5O2/c27-26(28,29)22-11-19(21-2-1-7-36-21)30-23-12-20(31-34(22)23)24(35)32-3-5-33(6-4-32)25-13-16-8-17(14-25)10-18(9-16)15-25/h1-2,7,11-12,16-18H,3-6,8-10,13-15H2

InChI Key

DGAPBPNCAPQCNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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